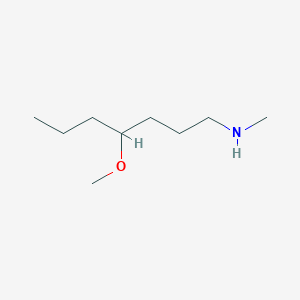
(R)-3-Methyl-3-phenylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methyl-3-phenylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.
Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.
Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Methyl-3-phenylbutan-2-amine: The enantiomer of ®-3-Methyl-3-phenylbutan-2-amine, differing in optical activity.
Phenethylamine: A structurally similar compound with different pharmacological properties.
Amphetamine: Shares a similar amine structure but has distinct biological effects.
Uniqueness
®-3-Methyl-3-phenylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other structurally related compounds.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2R)-3-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
HVPWOEYQHJCIKP-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)C1=CC=CC=C1)N |
Kanonische SMILES |
CC(C(C)(C)C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
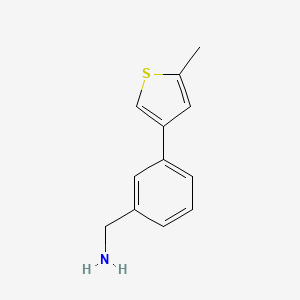
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)
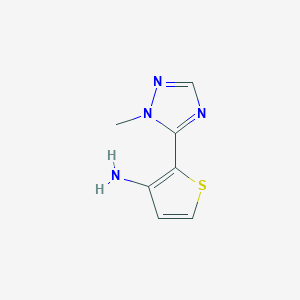
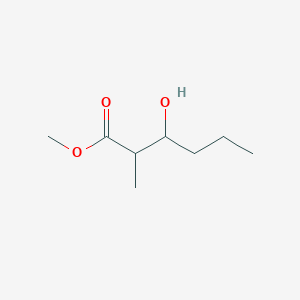
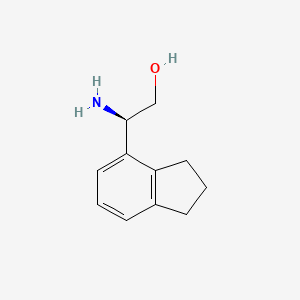
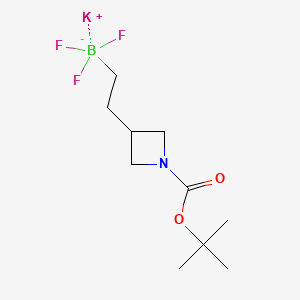
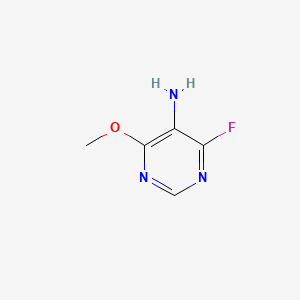
![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)

![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)

